2-Chloropropionic acid
Overview
Description
2-Chloropropionic acid, also known as 2-chloropropanoic acid, is an organic compound with the chemical formula CH₃CHClCOOH. It is a colorless liquid and is the simplest chiral chloro carboxylic acid. This compound is noteworthy for being readily available as a single enantiomer .
Synthetic Routes and Reaction Conditions:
Chlorination of Propionyl Chloride: Racemic this compound is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride.
Diazotization of L-Alanine: Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid.
Industrial Production Methods:
Chlorination of Propionic Acid: this compound is prepared in high yield and purity by chlorinating propionic acid in the presence of propionic anhydride as the sole additive, with the exclusion of free radical-formers and light, at temperatures between 115 and 140°C.
Types of Reactions:
Substitution: 2-Chloropropionyl chloride reacts with isobutylbenzene to give, after hydrolysis, ibuprofen.
Common Reagents and Conditions:
Lithium Aluminium Hydride: Used for reduction reactions.
Potassium Hydroxide: Used for cyclization reactions.
Isobutylbenzene: Used in substitution reactions to form ibuprofen.
Major Products:
(S)-2-Chloropropanol: Formed from reduction.
®-Propylene Oxide: Formed from cyclization.
Ibuprofen: Formed from substitution.
Mechanism of Action
Target of Action
2-Chloropropionic acid, also known as 2-chloropropanoic acid, is a colorless liquid and the simplest chiral chlorocarboxylic acid .
Mode of Action
It’s known that α-halocarboxylic acids and their esters, like this compound, are good alkylating agents . Alkylating agents can add an alkyl group to various substrates, which can lead to significant changes in their properties.
Biochemical Pathways
It’s used in the preparation of propargyl 2-chloropropionate (pcp), an atom transfer radical polymerization (atrp) initiator, by the esterification of propargyl alcohol . It can also be employed in the synthesis of a biologically active chitin derivative, (1-carboxyethyl) chitosan .
Pharmacokinetics
It’s known that the compound is miscible in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
It’s known that this compound is a neurotoxin . On oral administration, it induces necrosis of the granule cell layer of the rat cerebellum .
Action Environment
It’s known that the compound is combustible and gives off irritating or toxic fumes (or gases) in a fire . Therefore, the compound should be handled with care, and exposure should be minimized.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloropropionic acid are not fully understood. It is known that the compound can interact with various enzymes and proteins. For instance, it can be reduced by lithium aluminium hydride to afford 2-chloropropanol, the simplest chiral chloro-alcohol .
Cellular Effects
This compound has been reported to induce necrosis of the granule cell layer of the rat cerebellum when administered orally . This suggests that this compound can have significant effects on cellular processes and functions.
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that the compound can undergo various reactions. For example, this compound can be reduced to 2-chloropropanol, which can then undergo cyclization upon treatment with potassium hydroxide to give the epoxide, propylene oxide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard conditions .
Dosage Effects in Animal Models
It has been reported that acute inhalation exposure to high concentrations of this compound can produce anesthetic and cardiac effects in animals .
Metabolic Pathways
It is known that the compound can be produced by the chlorination of propionyl chloride followed by the hydrolysis of the 2-chloropropionyl chloride .
Scientific Research Applications
2-Chloropropionic acid has several applications in scientific research:
Comparison with Similar Compounds
Propionic Acid: The parent compound from which 2-chloropropionic acid is derived.
Chloroacetic Acid: Another chloro carboxylic acid with similar properties.
Comparison:
Properties
IUPAC Name |
2-chloropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWAYYRQGQZKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2, Array | |
Record name | CHLOROPROPIONIC ACID | |
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Record name | 2-CHLOROPROPIONIC ACID | |
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Record name | 2-CHLOROPROPIONIC ACID | |
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Related CAS |
16987-02-3 (hydrochloride salt) | |
Record name | 2-Chloropropanoic acid | |
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DSSTOX Substance ID |
DTXSID0021545 | |
Record name | 2-Chloropropanoic acid | |
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Molecular Weight |
108.52 g/mol | |
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Physical Description |
Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor. | |
Record name | CHLOROPROPIONIC ACID | |
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Boiling Point |
366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F | |
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Flash Point |
225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F | |
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Solubility |
SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible | |
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Density |
1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585 | |
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Vapor Density |
Relative vapor density (air = 1): 3.75 | |
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Vapor Pressure |
1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10 | |
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Color/Form |
CRYSTALS | |
CAS No. |
28554-00-9, 598-78-7 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADV1WUE1NB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-CHLOROPROPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROPROPIONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-CHLOROPROPIONIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/434 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-12.1 °C, -12 °C | |
Record name | 2-CHLOROPROPANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-CHLOROPROPIONIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-chloropropionic acid?
A1: this compound has the molecular formula C3H5ClO2 and a molecular weight of 108.52 g/mol. [] Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy for the carboxylic acid functional group and C-Cl bond. []
Q2: What are the solubility properties of this compound?
A2: this compound is soluble in various solvents, including water, ethanol, and chloroform. [] Its solubility in a particular medium can impact its bioavailability and efficacy in different applications. []
Q3: Does the stereochemistry of this compound affect its properties?
A3: Yes, this compound exists as two enantiomers, (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid. These enantiomers can exhibit distinct biological activities and require different synthetic approaches. [, , , , ]
Q4: What are the common methods for synthesizing this compound?
A4: this compound is primarily produced through the direct chlorination of propionic acid in the presence of catalysts like sulfur and phosphorus. [] Other methods involve reactions starting from L-ethyl lactate, L-methyl lactate, or the resolution of racemic mixtures. [, , ]
Q5: How is this compound used in chiral pesticide synthesis?
A5: Optically active this compound serves as a crucial starting material for synthesizing chiral herbicides and fungicides. Its stereochemistry plays a significant role in the biological activity of the final pesticide product. []
Q6: Can you explain the use of this compound in the preparation of DL-alanine?
A6: DL-Alanine, an important amino acid, can be synthesized by reacting (±)-2-chloropropionic acid with aqueous ammonia under specific conditions of temperature and pressure. []
Q7: What is the role of dehalogenase enzymes in the degradation of this compound?
A7: Bacterial dehalogenases play a crucial role in the biodegradation of this compound. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, leading to the formation of less harmful products like lactic acid and pyruvate. [, , , ]
Q8: How does the stereospecificity of dehalogenases affect this compound degradation?
A8: Different dehalogenase enzymes exhibit varying degrees of stereospecificity towards the D- and L-enantiomers of this compound. Some dehalogenases are stereospecific, acting only on one enantiomer, while others are non-stereospecific and can degrade both. [, , ]
Q9: Can the substrate specificity of dehalogenases be modified?
A9: Research has shown that protein engineering techniques, such as site-directed mutagenesis, can modify the substrate specificity of dehalogenases. For instance, the S188V mutation in dehalogenase E (DehE) was shown to improve its activity towards 3-chloropropionic acid. []
Q10: What are the known toxicological effects of this compound?
A10: Studies have shown that this compound, especially the L-isomer, can induce neurotoxicity in rats. The primary target is the cerebellum, with extensive damage observed in granule cells. [, , ]
Q11: What mechanisms are implicated in this compound-induced neurotoxicity?
A11: Research suggests that this compound-induced neurotoxicity might involve several mechanisms, including:
- NMDA Receptor Activation: L-2-chloropropionic acid can activate NMDA receptors, leading to excitotoxicity and neuronal death. [, ]
- Calpain Activation: L-2-chloropropionic acid can activate calpain, a calcium-dependent protease, leading to the degradation of essential cellular proteins. []
- Inhibition of Excitatory Amino Acid Release: L-2-chloropropionic acid can inhibit the release of excitatory amino acids, such as glutamate and aspartate, from cerebellar slices, potentially disrupting neuronal signaling. []
Q12: Are there any environmental concerns associated with this compound?
A12: The widespread use of this compound derivatives, particularly in pesticides, raises concerns about their environmental persistence and potential toxicity to non-target organisms. [, ]
Q13: What approaches can be used to mitigate the environmental impact of this compound?
A13: Several strategies can be employed to mitigate the environmental impact of this compound:
- Bioremediation: Utilizing microorganisms with dehalogenase activity for the biodegradation of this compound in contaminated environments. [, , ]
- Development of biodegradable alternatives: Exploring and developing less persistent and more environmentally friendly alternatives to this compound-based products. []
- Sustainable waste management: Implementing proper waste management practices to prevent the release of this compound into the environment. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.